An In-Depth Technical Guide to the Physical Properties of 2,3,5-Trimethylthiophene
An In-Depth Technical Guide to the Physical Properties of 2,3,5-Trimethylthiophene
Introduction
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a compound's physical properties is the bedrock of successful synthesis, purification, formulation, and quality control. 2,3,5-Trimethylthiophene (CAS No: 1795-05-7), a substituted sulfur-containing heterocycle, represents a class of compounds of significant interest. The thiophene ring is a well-established bioisostere for the phenyl group, a common motif in pharmacologically active molecules.[1] Its incorporation can modulate a drug candidate's metabolic stability, solubility, and target-binding affinity.[2] This guide provides an in-depth examination of the core physical and chemical properties of 2,3,5-Trimethylthiophene, offering both established data and field-proven experimental insights to empower its effective use in a laboratory setting.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the first step in any scientific endeavor. The structural attributes and standard identifiers for 2,3,5-Trimethylthiophene are fundamental to its chemistry. It consists of a five-membered thiophene ring with methyl groups at the 2, 3, and 5 positions. This substitution pattern dictates its electronic properties and steric profile, which in turn influence its reactivity and physical characteristics.
Caption: Core identifiers and SMILES structure of 2,3,5-Trimethylthiophene.
Core Physicochemical Properties
The physical state, volatility, and density of a compound are critical parameters for its handling, purification, and use in reactions. 2,3,5-Trimethylthiophene is a colorless to pale yellow liquid at standard temperature and pressure. Its key physical properties are summarized below. Understanding these values is crucial; for instance, the boiling point at reduced pressure is essential for designing purification protocols via vacuum distillation, a common technique for thermally sensitive organic liquids. The flash point indicates the temperature at which it can form an ignitable mixture with air, a vital piece of information for laboratory safety.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀S | [3] |
| Molecular Weight | 126.22 g/mol | [3] |
| Appearance | Colorless to Almost Colorless Liquid | |
| Density | 0.98 g/mL | [4] |
| Boiling Point | 82 °C @ 52 mmHg | [4] |
| Refractive Index (n20/D) | 1.51 | |
| Flash Point | 36 °C (96.8 °F) | |
| Melting Point | Not Applicable (Liquid at STP) | [4] |
Solubility Profile
A compound's solubility dictates the choice of solvents for reactions, extractions, chromatography, and formulation. While extensive quantitative solubility data for 2,3,5-trimethylthiophene is not widely published, its molecular structure—a nonpolar hydrocarbon-like body with a weakly polar thioether—provides a strong basis for predicting its behavior. Like other low-molecular-weight alkylthiophenes, it is expected to be miscible with a wide range of common organic solvents and insoluble in water.[5]
Qualitative Solubility Table:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Apolar/Weakly Polar | Hexanes, Toluene, Diethyl Ether | Miscible | "Like dissolves like" principle; van der Waals forces dominate. |
| Halogenated | Dichloromethane, Chloroform | Miscible | Moderate polarity effectively solvates the thiophene structure.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Miscible | Dipole-dipole interactions are compatible with the thiophene ring.[6] |
| Polar Protic | Ethanol, Methanol | Soluble / Miscible | The nonpolar character dominates over the solvent's H-bonding.[5] |
| Aqueous | Water | Insoluble | The molecule is nonpolar and cannot disrupt the strong hydrogen-bonding network of water. |
Experimental Protocol: Determination of Liquid-Liquid Miscibility
For novel solvent systems or precise applications, experimental verification is paramount. This protocol provides a self-validating system for determining miscibility at a laboratory scale.
Objective: To qualitatively determine if 2,3,5-trimethylthiophene is miscible, partially miscible, or immiscible in a given organic solvent at a controlled temperature.
Materials:
-
2,3,5-Trimethylthiophene
-
Test solvent (e.g., acetonitrile, DMSO)
-
Calibrated pipettes
-
Series of clean, dry 4 mL glass vials with screw caps
-
Vortex mixer
-
Constant temperature bath (e.g., 25 °C)
Procedure:
-
Preparation: Label vials for each volume ratio to be tested (e.g., 1:9, 1:1, 9:1 of thiophene to solvent).
-
Addition: Using a calibrated pipette, add the specified volumes of 2,3,5-trimethylthiophene and the test solvent to the corresponding vials. For a 1:1 ratio in a total volume of 2 mL, add 1 mL of the thiophene and 1 mL of the solvent. The use of precise volumetric additions is crucial for reproducibility.
-
Equilibration: Cap the vials securely and place them in the temperature bath for at least 15 minutes. This ensures the thermal conditions are stable and defined, as miscibility can be temperature-dependent.
-
Mixing: Vigorously mix each vial for 60 seconds using a vortex mixer. This step provides sufficient energy to overcome any kinetic barriers to mixing.
-
Observation: Let the vials stand in the temperature bath for 5 minutes. Visually inspect each vial against a well-lit, uniform background.
-
Miscible: The mixture is a single, clear, homogeneous liquid phase.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The mixture appears cloudy, turbid, or forms an emulsion that does not separate.
-
Spectroscopic Analysis
Spectroscopic data is essential for structure confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the lone aromatic proton on the thiophene ring (C4-H). Three distinct singlets should appear in the aliphatic region (δ ≈ 2.0-2.5 ppm) corresponding to the three methyl groups (C2-CH₃, C3-CH₃, C5-CH₃). The precise chemical shifts provide definitive confirmation of the substitution pattern.[7][8]
-
¹³C NMR: The spectrum will show seven distinct carbon signals: four for the aromatic thiophene ring carbons and three for the methyl carbons. The chemical shifts differentiate the substituted and unsubstituted ring carbons.[7][8]
-
-
Mass Spectrometry (MS):
-
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be clearly visible at m/z = 126. Subsequent fragmentation patterns are key for structural confirmation. A prominent fragment is often the loss of a methyl group ([M-15]⁺), resulting in a peak at m/z = 111, which may form a stable thienyl cation.[4][9] Raw GC-MS data for 2,3,5-trimethylthiophene is available in public databases such as the NIST WebBook.[3]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides information on the functional groups present. Key expected absorptions include C-H stretching from the methyl groups (aliphatic, ~2850-3000 cm⁻¹) and the aromatic ring (~3100 cm⁻¹). C=C stretching vibrations within the aromatic ring are expected in the 1350-1600 cm⁻¹ region. The pattern in the "fingerprint region" (below 1200 cm⁻¹) is unique to the molecule and serves as a reliable identifier.[10]
-
Synthesis Pathway: The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and robust method for constructing substituted thiophenes from 1,4-dicarbonyl compounds.[11][12] This reaction is highly valuable as it allows for the direct formation of the thiophene core with a predefined substitution pattern based on the chosen precursor. For 2,3,5-trimethylthiophene, the required precursor is 3,4-dimethylhexane-2,5-dione.
Caption: A representative workflow for the Paal-Knorr synthesis.
Experimental Protocol: Paal-Knorr Synthesis
Objective: To synthesize 2,3,5-trimethylthiophene from 3,4-dimethylhexane-2,5-dione.
Materials:
-
3,4-Dimethylhexane-2,5-dione
-
Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dimethylhexane-2,5-dione (1.0 eq) and anhydrous toluene. The use of anhydrous solvent is critical to prevent unwanted side reactions with the sulfurizing agent.
-
Addition of Sulfurizing Agent: Add Lawesson's reagent (approx. 0.5 eq) portion-wise. This reaction is often exothermic and can release hydrogen sulfide gas (H₂S), a toxic gas. This step must be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux. The elevated temperature provides the activation energy for the thionation of the carbonyls and the subsequent cyclization and dehydration steps.[13]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC), observing the consumption of the starting diketone.
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly quench the reaction by adding saturated NaHCO₃ solution. This step neutralizes any acidic byproducts and unreacted reagents. Be cautious, as gas evolution (CO₂) will occur.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate. The organic product will preferentially partition into the ethyl acetate layer.
-
Workup - Drying and Concentration: Combine the organic layers and dry them over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude liquid via flash column chromatography on silica gel or vacuum distillation to obtain pure 2,3,5-trimethylthiophene. The choice of purification depends on the scale and nature of any impurities.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. 2,3,5-Trimethylthiophene is a flammable liquid and vapor and causes skin, eye, and respiratory irritation.[3]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground all equipment to prevent static discharge.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. The compound is noted to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability and to prevent oxidation.
Caption: A decision workflow for the safe handling of 2,3,5-trimethylthiophene.
Applications and Relevance in Drug Development
The thiophene scaffold is a privileged structure in medicinal chemistry. Its size and electronic properties make it an effective bioisostere of a benzene ring, allowing chemists to fine-tune a molecule's properties without drastically altering its core shape.[1] Substituted thiophenes are integral components of numerous approved drugs, including anti-inflammatory agents (Tinoridine, Tiaprofenic acid) and anticancer drugs that target various kinases.[2][14] The methyl groups on 2,3,5-trimethylthiophene provide specific steric and electronic features that can be exploited to probe the binding pockets of target proteins, potentially enhancing potency or selectivity. Furthermore, the single unsubstituted position (C4) serves as a handle for further synthetic elaboration, allowing for the attachment of other pharmacophoric groups.
Conclusion
2,3,5-Trimethylthiophene is more than a simple heterocyclic compound; it is a valuable building block with well-defined physical properties that are crucial for its application in research and development. This guide has consolidated its key identifiers, physicochemical data, spectroscopic characteristics, and a reliable synthetic pathway. By integrating this technical knowledge with robust experimental protocols and safety guidelines, researchers can confidently and effectively utilize 2,3,5-trimethylthiophene in the design and synthesis of novel molecules, particularly in the pursuit of new therapeutic agents.
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